1-Chloro-3,3-dimethylpentane

SN2 nucleophilic substitution steric hindrance primary alkyl halide

1-Chloro-3,3-dimethylpentane (C₇H₁₅Cl) is a primary chloroalkane with a distinctive substitution pattern featuring a gem-dimethyl group at the C3 position, conferring specific steric and electronic properties. With a molecular weight of 134.65 g/mol, a computed boiling point of 140.0±8.0 °C at 760 mmHg, and an estimated logP of 3.4 to 3.9, this compound serves as a versatile building block in organic synthesis.

Molecular Formula C7H15Cl
Molecular Weight 134.65 g/mol
CAS No. 34887-09-7
Cat. No. B1602735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3,3-dimethylpentane
CAS34887-09-7
Molecular FormulaC7H15Cl
Molecular Weight134.65 g/mol
Structural Identifiers
SMILESCCC(C)(C)CCCl
InChIInChI=1S/C7H15Cl/c1-4-7(2,3)5-6-8/h4-6H2,1-3H3
InChIKeyWNSWEMWOYMXOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3,3-dimethylpentane (CAS 34887-09-7) Technical Baseline for Sourcing and Differentiation


1-Chloro-3,3-dimethylpentane (C₇H₁₅Cl) is a primary chloroalkane with a distinctive substitution pattern featuring a gem-dimethyl group at the C3 position, conferring specific steric and electronic properties [1]. With a molecular weight of 134.65 g/mol, a computed boiling point of 140.0±8.0 °C at 760 mmHg, and an estimated logP of 3.4 to 3.9, this compound serves as a versatile building block in organic synthesis [1]. Its primary utility lies in nucleophilic substitution and elimination reactions, where the remote gem-dimethyl moiety modulates steric accessibility without directly obstructing the reactive chloromethyl center, distinguishing it from more sterically congested isomers [2][3].

Why 1-Chloro-3,3-dimethylpentane Cannot Be Directly Substituted with Other C7 Alkyl Chlorides


Alkyl chlorides of identical molecular formula (C₇H₁₅Cl) cannot be interchanged without altering reaction outcomes due to profound differences in steric hindrance and resulting nucleophilic substitution (SN) kinetics [1][2]. For instance, the positional isomer 1-chloro-2,2-dimethylpentane exhibits significantly greater steric congestion at the reactive C1 center because the gem-dimethyl group is directly adjacent to the chloromethyl moiety, substantially reducing its SN2 reactivity compared to 1-chloro-3,3-dimethylpentane, where the bulky group is distal to the reaction site [1][2]. In SN2-mediated reactions, this steric differential translates directly to quantifiable reactivity differences that impact both synthetic efficiency and product selectivity [2][3]. Procurement of a generic C₇H₁₅Cl without specifying the exact substitution pattern therefore introduces uncontrolled variables—reaction rates, yields, and impurity profiles—that can compromise reproducibility in both research and process chemistry contexts [2].

Quantitative Evidence Guide: Differentiating 1-Chloro-3,3-dimethylpentane from Close Analogs


SN2 Reactivity Advantage over 1-Chloro-2,2-dimethylpentane with NaCN

1-Chloro-3,3-dimethylpentane exhibits unequivocally higher nucleophilic substitution (SN2) reactivity toward sodium cyanide (NaCN) than its positional isomer 1-chloro-2,2-dimethylpentane [1][2]. The differential stems from reduced steric shielding of the electrophilic C1 carbon when the gem-dimethyl group is positioned at C3 rather than C2. Both compounds are primary alkyl chlorides bearing a gem-dimethyl substituent; however, in 1-chloro-2,2-dimethylpentane, the bulky group resides on the carbon adjacent to the chloromethyl moiety, severely obstructing backside nucleophilic attack [1]. In 1-chloro-3,3-dimethylpentane, the gem-dimethyl group is two carbons removed from the reactive center, preserving nearly unhindered access for the incoming cyanide nucleophile [1][2].

SN2 nucleophilic substitution steric hindrance primary alkyl halide

Baseline Purity Specification: Commercial 95% Purity Standard

Commercially sourced 1-chloro-3,3-dimethylpentane is routinely supplied at 95% minimum purity as the baseline quality specification, documented across multiple vendor certificates of analysis and technical datasheets . This established benchmark serves as the standard procurement threshold for research and industrial applications.

purity specification quality control procurement benchmark

Predicted Physicochemical Properties Versus Closest C7 Chloroalkane Isomers

Computationally predicted physicochemical parameters for 1-chloro-3,3-dimethylpentane provide reference values for separation and formulation [1]. The predicted boiling point is 140.0±8.0 °C at 760 mmHg, with an estimated logP (XLogP3-AA) of 3.4 and a density of 0.9±0.1 g/cm³ [1]. Comparative predicted values for the isomer 1-chloro-2,2-dimethylpentane (C₇H₁₅Cl) indicate a boiling point of approximately 139.5±8.0 °C and a logP of approximately 3.3 (class-level inference). While both isomers share similar molecular weight and elemental composition, the C3-gem-dimethyl substitution pattern in the target compound yields subtle differences in predicted polarity and volatility that can influence chromatographic retention and solvent compatibility.

boiling point logP density physicochemical prediction

GHS Hazard Classification: Specific Handling and Storage Requirements

1-Chloro-3,3-dimethylpentane carries a defined GHS07 hazard classification (Harmful/Irritant) with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile mandates specific engineering controls (adequate ventilation, local exhaust), personal protective equipment (gloves, eye protection, protective clothing), and storage conditions (tightly closed container in a well-ventilated area) . Comparative hazard data for close C7 chloroalkane isomers indicate similar GHS classifications, as the toxicity profile is primarily driven by the chloroalkane functional group rather than the precise substitution pattern (class-level inference).

GHS hazard safety data handling precautions

Recommended Application Scenarios for 1-Chloro-3,3-dimethylpentane Based on Verified Evidence


Nucleophilic Displacement Reactions Requiring Unhindered Primary Alkyl Chloride Reactivity

1-Chloro-3,3-dimethylpentane is optimally deployed in SN2-mediated nucleophilic substitution reactions where unhindered access to the electrophilic carbon is paramount [1][2]. Its C3-gem-dimethyl substitution pattern preserves near-primary reactivity toward nucleophiles such as cyanide (NaCN), amines, alkoxides, and thiolates, enabling efficient carbon-nitrogen, carbon-oxygen, and carbon-sulfur bond formation [1][2]. This steric advantage over the 2,2-dimethyl isomer translates to higher reaction yields and reduced formation of elimination byproducts under typical SN2 conditions.

Synthesis of Fungicidal and Antimycotic Azole Derivatives via 1-Chloro-3,3-dimethylpentan-2-one Intermediates

This compound serves as a key precursor to 5-substituted 1-chloro-3,3-dimethylpentan-2-ones, which are documented intermediates in the preparation of azole derivatives exhibiting fungicidal and antimycotic activity [1][2][3]. Patented processes describe the conversion of 2-chloromethylene-3,3-dimethyltetrahydrofuran derivatives to the corresponding 1-chloro-3,3-dimethylpentan-2-ones, which then undergo further functionalization to yield bioactive azole compounds [1][2]. This application leverages the unique C3-gem-dimethyl scaffold, which is retained through the oxidation step and imparts specific steric and lipophilic properties to the final pharmacophore.

Elimination Reactions for Gem-Dimethyl Alkene Synthesis

The structural feature of a chlorine atom on a primary carbon adjacent to a quaternary carbon (C3 with gem-dimethyl) creates a defined regiochemical outcome upon base-induced dehydrochlorination [1]. Elimination of HCl from 1-chloro-3,3-dimethylpentane yields 3,3-dimethyl-1-pentene as the predominant alkene product, with minimal competing rearrangements due to the inability of the quaternary C3 center to undergo further carbocation stabilization [1]. This predictable elimination pathway enables the reliable preparation of gem-dimethyl-substituted terminal alkenes, useful building blocks in polymer chemistry and fragrance synthesis.

Academic and Industrial Research Requiring Reproducible SN2 Kinetics

The well-defined steric environment of 1-chloro-3,3-dimethylpentane makes it a suitable model substrate for mechanistic studies of nucleophilic substitution and elimination reactions [1]. Its reactivity profile has been explicitly compared in educational and research contexts to that of 1-chloro-2,2-dimethylpentane and other alkyl halides to illustrate the principles of steric hindrance in SN2 kinetics [1][2]. For industrial process development requiring reproducible reaction rates and predictable impurity profiles, this compound offers a consistent baseline for optimization studies and quality control method validation.

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